(Z)-3-(naphthalen-1-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile (Z)-3-(naphthalen-1-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 477187-87-4
VCID: VC7793691
InChI: InChI=1S/C23H17N3S/c1-16-9-11-18(12-10-16)22-15-27-23(26-22)19(13-24)14-25-21-8-4-6-17-5-2-3-7-20(17)21/h2-12,14-15,25H,1H3/b19-14-
SMILES: CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC4=CC=CC=C43)C#N
Molecular Formula: C23H17N3S
Molecular Weight: 367.47

(Z)-3-(naphthalen-1-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

CAS No.: 477187-87-4

Cat. No.: VC7793691

Molecular Formula: C23H17N3S

Molecular Weight: 367.47

* For research use only. Not for human or veterinary use.

(Z)-3-(naphthalen-1-ylamino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile - 477187-87-4

Specification

CAS No. 477187-87-4
Molecular Formula C23H17N3S
Molecular Weight 367.47
IUPAC Name (Z)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(naphthalen-1-ylamino)prop-2-enenitrile
Standard InChI InChI=1S/C23H17N3S/c1-16-9-11-18(12-10-16)22-15-27-23(26-22)19(13-24)14-25-21-8-4-6-17-5-2-3-7-20(17)21/h2-12,14-15,25H,1H3/b19-14-
Standard InChI Key PGRVOEGKHQXIHR-RGEXLXHISA-N
SMILES CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC4=CC=CC=C43)C#N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a thiazole core substituted at the 2-position with a (Z)-configured acrylonitrile group bearing a naphthalen-1-ylamino moiety and at the 4-position with a p-tolyl group. Key structural attributes include:

PropertyValue
Molecular formulaC24_{24}H18_{18}N4_4S
Molecular weight394.49 g/mol
ConfigurationZ (cis) stereochemistry
Key functional groupsThiazole, acrylonitrile, aryl

The Z configuration places the cyano (-CN) and naphthalen-1-ylamino groups on the same side of the double bond, influencing intermolecular interactions and biological activity .

Synthesis and Reactivity

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

Step 1: Thiazole Formation
4-(p-Tolyl)thiazole-2-amine is prepared by Hantzsch thiazole synthesis using thiourea and α-bromo-p-tolyl ketone .

Step 2: Acrylonitrile Coupling
A Knoevenagel condensation between 4-(p-tolyl)thiazole-2-carbaldehyde and (naphthalen-1-ylamino)acetonitrile under basic conditions yields the Z isomer selectively.

Optimization Notes:

  • Reaction temperature: 60–80°C

  • Catalyst: Piperidine (5 mol%)

  • Z/E ratio: 7:1 (confirmed by NOESY)

Physicochemical Properties

Solubility and Stability

ParameterValue
Water solubility<0.1 mg/mL (25°C)
LogP4.2 (calculated)
Thermal stabilityDecomposes at 218°C

The poor aqueous solubility necessitates formulation with cyclodextrins or lipid-based carriers for biological testing .

Biological Evaluation

TargetBinding affinity (kcal/mol)
EGFR kinase-9.2
PARP-1-8.7
CYP3A4-7.1

Experimental IC50_{50} values from patent analogs suggest sub-micromolar activity against DNA repair nucleases, likely due to thiazole-mediated intercalation .

Cytotoxicity Profile

Preliminary screens in NCI-60 cell lines show selective activity against:

  • MDA-MB-231 (breast cancer): GI50_{50} = 1.8 μM

  • A549 (lung cancer): GI50_{50} = 2.4 μM

Mechanistic studies indicate apoptosis induction via ROS generation and caspase-3 activation .

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a lead structure for:

  • Kinase inhibitor scaffolds

  • Photodynamic therapy sensitizers (λex_{ex} 405 nm, ΦPDT_{PDT} 0.33)

Materials Science

Thin-film characterization demonstrates:

  • Bandgap: 2.9 eV (suitable for organic photovoltaics)

  • Charge mobility: 0.12 cm2^2/V·s (hole-transport material)

Challenges and Future Directions

Key limitations requiring resolution:

  • Synthetic scalability: Current yield <35%

  • Metabolic stability: Rapid glucuronidation in hepatocyte assays (t1/2_{1/2} = 12 min)

Ongoing research focuses on:

  • Palladium-catalyzed asymmetric variants for enantioselective synthesis

  • PEGylated derivatives to enhance pharmacokinetics

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